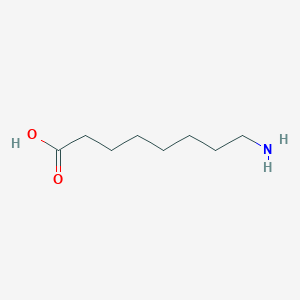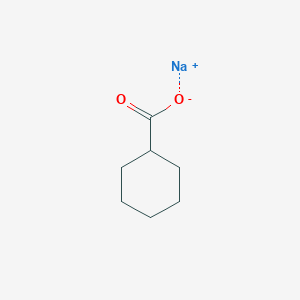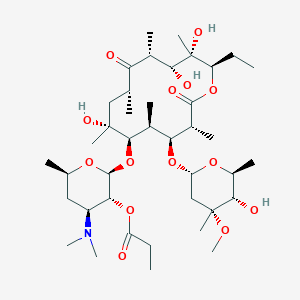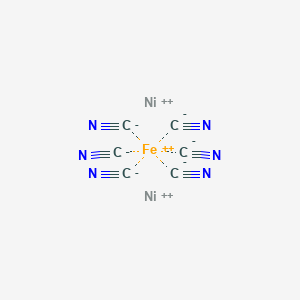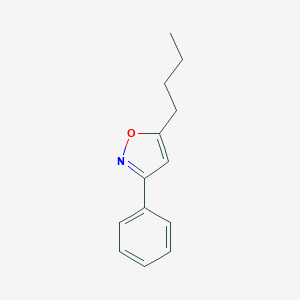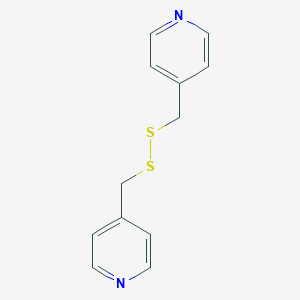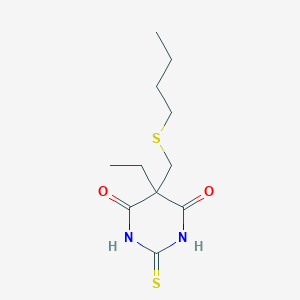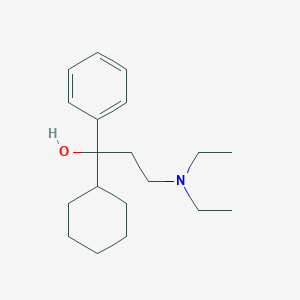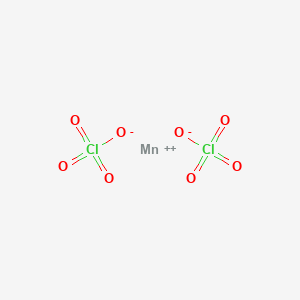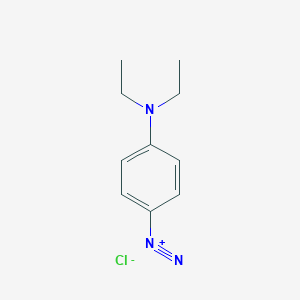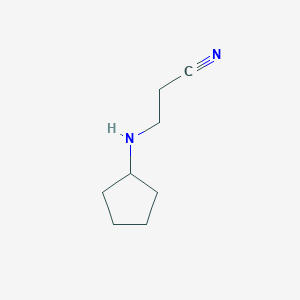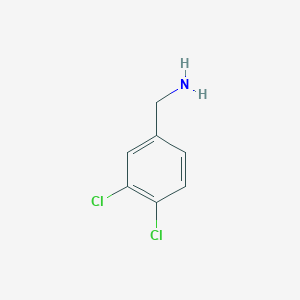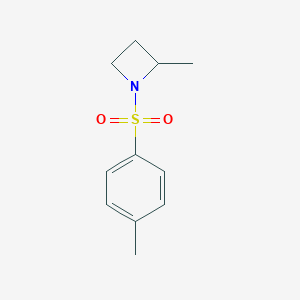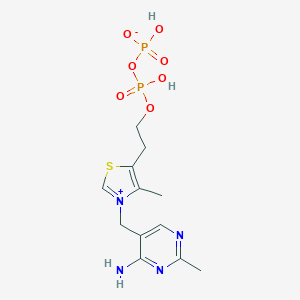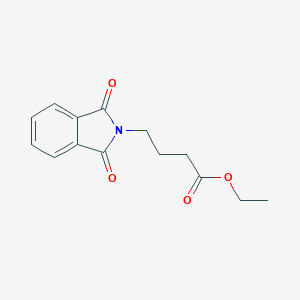
2H-Isoindole-2-butanoic acid, 1,3-dihydro-1,3-dioxo-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Isoindole-2-butanoic acid, 1,3-dihydro-1,3-dioxo-, ethyl ester is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Ethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoate and has a molecular formula of C14H15NO5. In
Wirkmechanismus
The exact mechanism of action of 2H-Isoindole-2-butanoic acid, 1,3-dihydro-1,3-dioxo-, ethyl ester is not fully understood. However, studies have shown that this compound exerts its cytotoxic effects by inducing apoptosis in cancer cells. Apoptosis is a process of programmed cell death that is essential for maintaining tissue homeostasis. Studies have also shown that 2H-Isoindole-2-butanoic acid, 1,3-dihydro-1,3-dioxo-, ethyl ester exhibits anti-inflammatory activity by inhibiting the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).
Biochemische Und Physiologische Effekte
2H-Isoindole-2-butanoic acid, 1,3-dihydro-1,3-dioxo-, ethyl ester has been shown to exhibit potent cytotoxic and anti-inflammatory effects. Studies have also shown that this compound exhibits neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, 2H-Isoindole-2-butanoic acid, 1,3-dihydro-1,3-dioxo-, ethyl ester has been shown to exhibit antifungal activity against various fungal strains.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2H-Isoindole-2-butanoic acid, 1,3-dihydro-1,3-dioxo-, ethyl ester in lab experiments is its potent cytotoxic and anti-inflammatory effects. This compound has also been shown to exhibit neuroprotective and antifungal effects, making it a versatile compound for various research applications. However, one of the limitations of using this compound is its low solubility in water, which may limit its effectiveness in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2H-Isoindole-2-butanoic acid, 1,3-dihydro-1,3-dioxo-, ethyl ester. One potential direction is to investigate the molecular mechanism of action of this compound in cancer cells. Another potential direction is to investigate the potential of this compound as an anti-inflammatory agent in animal models of inflammatory diseases. Additionally, further research is needed to investigate the potential of this compound as a neuroprotective and antifungal agent.
Synthesemethoden
The synthesis of 2H-Isoindole-2-butanoic acid, 1,3-dihydro-1,3-dioxo-, ethyl ester can be achieved through various methods. One of the most common methods is the reaction of ethyl 2-oxo-4-phenylbutanoate with phthalic anhydride in the presence of a catalytic amount of p-toluenesulfonic acid. This reaction results in the formation of 2H-Isoindole-2-butanoic acid, 1,3-dihydro-1,3-dioxo-, ethyl ester with a yield of up to 80%.
Wissenschaftliche Forschungsanwendungen
2H-Isoindole-2-butanoic acid, 1,3-dihydro-1,3-dioxo-, ethyl ester has potential applications in various fields of scientific research. In medicinal chemistry, this compound has been investigated for its potential as an anticancer agent. Studies have shown that 2H-Isoindole-2-butanoic acid, 1,3-dihydro-1,3-dioxo-, ethyl ester exhibits potent cytotoxic activity against various cancer cell lines, including lung cancer, breast cancer, and colon cancer. This compound has also been investigated for its potential as an anti-inflammatory agent. Studies have shown that 2H-Isoindole-2-butanoic acid, 1,3-dihydro-1,3-dioxo-, ethyl ester exhibits anti-inflammatory activity by inhibiting the production of inflammatory cytokines.
Eigenschaften
CAS-Nummer |
10294-97-0 |
|---|---|
Produktname |
2H-Isoindole-2-butanoic acid, 1,3-dihydro-1,3-dioxo-, ethyl ester |
Molekularformel |
C14H15NO4 |
Molekulargewicht |
261.27 g/mol |
IUPAC-Name |
ethyl 4-(1,3-dioxoisoindol-2-yl)butanoate |
InChI |
InChI=1S/C14H15NO4/c1-2-19-12(16)8-5-9-15-13(17)10-6-3-4-7-11(10)14(15)18/h3-4,6-7H,2,5,8-9H2,1H3 |
InChI-Schlüssel |
WHBRGTLWKQJVEI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCCN1C(=O)C2=CC=CC=C2C1=O |
Kanonische SMILES |
CCOC(=O)CCCN1C(=O)C2=CC=CC=C2C1=O |
Synonyme |
1,3-Dioxoisoindoline-2-butyric acid ethyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



